Product packaging for Isoalliin(Cat. No.:)

Isoalliin

Cat. No.: B1237514
M. Wt: 177.22 g/mol
InChI Key: OKYHUOHBRKWCQJ-FTJYXMLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoalliin, systematically known as (R C R S )-(+)-trans-S-1-propenyl-L-cysteine sulfoxide, is a primary non-proteinogenic amino acid and the major S-alk(en)ylcysteine sulfoxide (ACSO) found in onions (Allium cepa) . It serves as the key biosynthetic precursor for the onion's characteristic flavor and defense compounds. Upon tissue damage, this compound is hydrolyzed by the enzyme alliinase, producing an intermediate that leads to the formation of isoallicin (the primary thiosulfinate in onion) and the lachrymatory factor (LF), which is responsible for eye irritation . This defense mechanism is a subject of significant research in plant stress physiology and functional plant genomics. The value of this compound in research is multifaceted. It is critical for studies aiming to understand the molecular dynamics of biotic stress responses in Allium crops, as it is integral to a dual-defense system that functions both in intact and damaged plant tissues . Furthermore, this compound is the fundamental precursor in the formation of pink and red pigments that can develop in processed onions, a key area of study in food chemistry . Its isomer, alliin (S-allyl cysteine sulfoxide) from garlic, is renowned for its biological activities, and research into this compound explores similar properties, including its potential antimicrobial and health-promoting effects . This product is synthetically produced to ensure high purity and lot-to-lot consistency, overcoming the challenges of low yield from natural isolation . It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to utilize this high-quality standard to advance studies in plant biochemistry, natural product chemistry, and food science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3S B1237514 Isoalliin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

(2R)-2-amino-3-[(E)-prop-1-enyl]sulfinylpropanoic acid

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11?/m0/s1

InChI Key

OKYHUOHBRKWCQJ-FTJYXMLISA-N

Isomeric SMILES

C/C=C/S(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CC=CS(=O)CC(C(=O)O)N

Synonyms

alliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Isoalliin

Precursor Compounds and Metabolic Routes to Isoalliin

The formation of the S-alk(en)ylcysteine sulfoxides, including this compound, is understood to primarily occur through pathways involving the S-alk(en)ylation of cysteine, often within the context of glutathione (B108866) metabolism. oup.comtandfonline.comnih.gov

Valine as a Key Biosynthetic Precursor for the Propenyl Moiety

Experimental evidence, largely from radiolabeling studies, indicates that the amino acid valine serves as a key precursor for the propenyl moiety of this compound. oup.comitjfs.comresearchgate.netresearchgate.netunipd.itresearchgate.netresearchgate.net Valine catabolism is proposed to yield methacrylic acid or methacrylic-CoA, which are subsequently involved in the biosynthesis of the S-1-propenyl group. itjfs.comresearchgate.netunipd.ititjfs.com Studies using 14C-labeled valine have shown its incorporation into S-(2-carboxypropyl)glutathione and S-(2-carboxypropyl)cysteine, intermediates in the pathway. oup.comnih.govjst.go.jp

Proposed Pathways via Glutathione and Cysteine Conjugates

The prevailing model for this compound biosynthesis involves the initial S-conjugation of the cysteine residue within glutathione. oup.comtandfonline.comnih.govresearchgate.netnih.gov This pathway suggests the conjugation of glutathione with a valine-derived intermediate, such as methacrylic acid or methacrylic-CoA, to form S-(2-carboxypropyl)glutathione. itjfs.comresearchgate.netunipd.ititjfs.com

Following the formation of S-(2-carboxypropyl)glutathione, the pathway involves a series of modifications. The removal of the glycyl group leads to the formation of γ-glutamyl-S-(2-carboxypropyl)cysteine. itjfs.comresearchgate.netunipd.ititjfs.comnih.govnih.gov Subsequent oxidative decarboxylation and conversion yield γ-glutamyl-S-1-propenylcysteine, a direct precursor to this compound. itjfs.comresearchgate.netunipd.ititjfs.comscispace.com

An alternative, though less emphasized, pathway might involve the direct alk(en)ylation of cysteine or thioalk(en)ylation of O-acetylserine, followed by oxidation to the sulfoxide (B87167). oup.comresearchgate.net However, the route involving glutathione and its conjugates is widely accepted as a primary biosynthetic route for CSOs like this compound. oup.comtandfonline.com

Enzymatic Catalysis in this compound Formation and Turnover

The biosynthesis and subsequent turnover of this compound are facilitated by specific enzymatic activities. While the complete suite of enzymes involved is still under investigation, several key enzymatic classes have been implicated. tandfonline.comresearchgate.netnih.govresearchgate.net

Role of S-Alk(en)ylcysteine Sulfoxide Synthases

While the term "S-Alk(en)ylcysteine Sulfoxide Synthase" might suggest a single enzyme responsible for the final product, the biosynthesis of this compound involves multiple steps catalyzed by different enzymes. The formation of the S-alk(en)yl-L-cysteine backbone occurs prior to the sulfoxide formation. Enzymes involved in the initial S-alk(en)ylation step, potentially related to glutathione S-transferases, are proposed to catalyze the conjugation of the alk(en)yl group to glutathione or cysteine. liverpool.ac.uk However, the specific synthases directly forming the S-1-propenylcysteine structure that is then oxidized to this compound are not fully characterized.

Involvement of γ-Glutamyl Transpeptidases

Gamma-glutamyl transpeptidases (GGTs) play a crucial role in the processing of γ-glutamyl peptides, which are intermediates in the proposed this compound biosynthetic pathway. oup.comtandfonline.comitjfs.comnih.govnih.govresearchgate.net These enzymes catalyze the removal of the γ-glutamyl group from γ-glutamyl-S-alk(en)ylcysteine conjugates, such as γ-glutamyl-S-1-propenylcysteine, to yield the corresponding S-alk(en)ylcysteine sulfides. itjfs.comresearchgate.netunipd.ititjfs.comnih.govnih.govnih.gov In the context of this compound biosynthesis, GGTs are responsible for converting γ-glutamyl-S-1-propenylcysteine into S-1-propenylcysteine. tandfonline.comresearchgate.net Studies have identified different GGT isoenzymes in Allium species, suggesting potential differential roles or localization in CSO biosynthesis. nih.gov GGT activity has also been linked to changes in CSO levels during processes like cold storage of garlic. tandfonline.comresearchgate.net

S-Oxygenase Activities in Sulfoxide Formation

The final step in the formation of this compound involves the S-oxygenation of S-1-propenylcysteine. This reaction is catalyzed by S-oxygenases, specifically flavin-containing S-oxygenases (FMOs). tandfonline.comresearchgate.netnih.govitjfs.comresearchgate.netunipd.itresearchgate.netitjfs.comnih.govmdpi.comnih.gov These enzymes are responsible for adding the oxygen atom to the sulfur atom of the cysteine derivative, creating the sulfoxide functionality characteristic of this compound. tandfonline.comresearchgate.netnih.govresearchgate.netnih.gov A specific flavin-containing monooxygenase, AsFMO1, has been identified in garlic and shown to catalyze the stereoselective S-oxygenation in the biosynthesis of alliin (B105686), suggesting similar FMO involvement in this compound formation. researchgate.netmdpi.comnih.gov The S-oxygenation step is crucial for the conversion of the sulfide (B99878) precursor into the sulfoxide form of this compound. tandfonline.comitjfs.comresearchgate.netunipd.ititjfs.com

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic and transcriptomic levels, influencing the accumulation of this compound in different tissues and at various developmental stages of Allium plants nih.govplos.org. Understanding the gene expression profiles and identifying the genes involved in the biosynthetic pathway provides insights into the control mechanisms governing this compound levels.

Gene Expression Profiles Across Allium Tissues and Developmental Stages

Transcriptomic studies in onion (Allium cepa) have revealed variations in the expression of genes putatively involved in this compound biosynthesis across different tissues and during bulb development nih.govfrontiersin.orgresearchgate.netnih.gov. Most candidate this compound biosynthesis genes, such as AcGSH2, AcPCS1, AcGGT1, AcGGT3, and AcFMO1, exhibit basal expression levels in various tested tissues nih.govfrontiersin.orgresearchgate.netnih.gov. However, certain genes show tissue- or stage-specific expression patterns. For instance, the AcGSH1a gene has been observed to be highly expressed specifically in expanding onion bulbs, correlating with the highest measured this compound content in these tissues nih.govfrontiersin.orgresearchgate.netnih.gov. This suggests a specialized role for AcGSH1a in this compound production during bulb growth nih.govfrontiersin.orgresearchgate.netnih.gov. Conversely, AcGSH1b and AcGGT2 genes show significantly higher expression levels in roots across all developmental stages compared to bulbs and leaves, potentially linked to the root's function in absorbing organic sulfur compounds and contributing to this compound synthesis nih.govfrontiersin.orgresearchgate.netnih.gov.

The expression of gene families encoding key enzymes like alliinase (ALL) and lachrymatory factor synthase (LFS), which are involved in the breakdown of this compound, also varies depending on tissue and growth stage nih.govfrontiersin.orgresearchgate.netnih.gov. The total expression of these gene families increases significantly as the onion bulb develops, coinciding with rising this compound content nih.govfrontiersin.orgresearchgate.netnih.gov. Furthermore, alliinase genes can be categorized into those with and without signal peptides (SP-ALL and non-SP-ALL), influencing their subcellular localization and activity nih.govfrontiersin.orgresearchgate.netnih.gov. Non-SP-ALL genes are predominantly expressed in onion roots, suggesting that isoallicin production in roots primarily occurs through cytosolic alliinase activity in intact cells nih.govfrontiersin.orgresearchgate.netnih.gov. In expanding bulbs, both SP-ALL and non-SP-ALL genes are highly active, with SP-ALL transcripts increasing alongside this compound content nih.govfrontiersin.orgresearchgate.netnih.gov. In contrast, onion leaves show predominant expression of SP-ALL genes, with minimal expression of non-SP-ALL genes across all stages nih.govfrontiersin.orgresearchgate.netnih.gov.

The following table summarizes the observed gene expression patterns for some key genes involved in or related to this compound metabolism across different onion tissues and developmental stages:

Gene Family/GeneTissue (Bulb Stages S1-S4)Tissue (Roots)Tissue (Leaves)Correlation with this compound Content (Bulb Expansion)Putative Function/Role
AcGSH2Basal expressionBasal expressionBasal expressionNot specifiedPutative this compound biosynthesis pathway gene
AcPCS1Basal expressionBasal expressionBasal expressionNot specifiedPutative this compound biosynthesis pathway gene (Phytochelatine synthase) nih.gov
AcGGT1Basal expressionBasal expressionBasal expressionNot specifiedPutative this compound biosynthesis pathway gene (-glutamyl transpeptidase) nih.gov
AcGGT3Basal expressionBasal expressionBasal expressionNot specifiedPutative this compound biosynthesis pathway gene (-glutamyl transpeptidase), potentially vacuolar nih.gov
AcFMO1Basal expressionBasal expressionBasal expressionNot specifiedPutative this compound biosynthesis pathway gene (Flavin-containing monooxygenase) nih.gov
AcGSH1aVery high expression (Expanding bulbs)Low expressionLow expressionStrong positive correlationSpecialized in this compound production in growing bulbs nih.gov
AcGSH1bLower expressionSignificantly higher expressionLower expressionNot specifiedRelated to sulfur absorption and this compound synthesis in roots nih.gov
AcGGT2Lower expressionSignificantly higher expressionLower expressionNot specifiedPutative this compound biosynthesis pathway gene (-glutamyl transpeptidase), potentially cytosolic nih.gov
ALL (Total)Drastically increasedActivePredominantly SP-ALLStrong positive correlationThis compound hydrolysis nih.gov
SP-ALLIncreasedExpressedPredominantly expressedIncreased during bulb expansionVacuolar alliinase nih.govfrontiersin.orgresearchgate.netnih.gov
Non-SP-ALLActivePredominantBarely expressedPresent at similar levels to rootsCytosolic alliinase nih.govfrontiersin.orgresearchgate.netnih.gov
LFS (Total)Drastically increasedExpressedExpressedStrong positive correlationLachrymatory factor synthesis from this compound breakdown products nih.gov

Identification and Characterization of this compound Biosynthesis Genes

The identification and characterization of genes involved in this compound biosynthesis have been approached through homology searches based on proposed pathways and analysis of gene expression patterns nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.org. While the complete pathway is not yet fully elucidated, candidate genes encoding enzymes such as -glutamyl transpeptidases (GGTs), phytochelatin (B1628973) synthase (PCS), and flavin-containing monooxygenase (FMO) have been identified in the onion genome based on homology to genes involved in similar pathways in other Allium species like garlic nih.govfrontiersin.orgresearchgate.netnih.gov.

In the onion genome, multiple orthologs for these enzymes have been found. For instance, three -glutamyl transpeptidase orthologs (AcGGT1, AcGGT2, and AcGGT3) and one allyl-cysteine S-oxygenase (AcFMO1) have been identified as putative this compound biosynthesis genes nih.govfrontiersin.orgresearchgate.netnih.gov. The AcPCS1 gene, encoding phytochelatin synthase, has a notable bicistronic configuration in onion nih.govfrontiersin.orgresearchgate.netnih.gov. These this compound biosynthesis genes are dispersed across different chromosomes in the onion genome nih.govfrontiersin.orgresearchgate.netnih.gov.

Studies have also focused on the alliinase gene family, which is crucial for this compound breakdown nih.govplos.orgfrontiersin.orgresearchgate.netnih.gov. The onion genome contains a large number of alliinase (ALL) and lachrymatory factor synthase (LFS) genes, with 64 ALLs and 29 LFSs identified in one study nih.govfrontiersin.orgresearchgate.netnih.gov. These gene families have undergone expansion in Allium species compared to non-Allium species researchgate.netnih.gov. Analysis of signal peptide sequences within the alliinase family has further characterized these genes, indicating the presence of both vacuolar-targeted (SP-ALL) and cytosolic (non-SP-ALL) isoforms nih.govfrontiersin.orgresearchgate.netnih.gov. The presence of various alliinase isoforms and their differential expression patterns in different tissues may contribute to the variation in allicin (B1665233) (derived from alliin, a similar CSO in garlic) content observed across Allium species and tissues plos.org.

Subcellular Compartmentalization of this compound Biosynthetic Machinery

The biosynthesis of this compound and the subsequent enzymatic breakdown by alliinase are spatially separated within Allium plant cells, a crucial mechanism for preventing premature degradation of the flavor precursors oup.comnih.gov. This compound, along with other S-alk(en)yl cysteine sulfoxides, is primarily stored in the cytoplasm of intact cells nih.gov. In contrast, the enzyme alliinase is predominantly localized within the vacuole oup.comnih.govuniprot.orgpdbj.org. This physical separation ensures that this compound remains stable until the cell is damaged, at which point the vacuolar-localized alliinase comes into contact with the cytoplasmic this compound, triggering the rapid release of volatile sulfur compounds oup.comfrontiersin.orgresearchgate.netnih.govnih.gov.

While alliinase has been historically considered vacuolar, recent studies suggest a more nuanced picture, particularly regarding the different alliinase isoforms. In onion, the identification of both SP-ALL (signal peptide-containing) and non-SP-ALL (lacking a signal peptide) alliinases supports the existence of both vacuolar and cytosolic pools of the enzyme nih.govfrontiersin.orgresearchgate.netnih.gov. Cytosolic alliinases may play a role in producing isoallicin (derived from this compound) even in intact cells, contributing to a basal level of defense, while vacuolar alliinases are responsible for the large burst of volatile compounds upon tissue disruption nih.govfrontiersin.orgresearchgate.netnih.gov.

The subcellular localization of other enzymes involved in this compound biosynthesis, such as -glutamyl transpeptidases (GGTs), is also being investigated. Based on signal peptide analysis, some onion GGTs (AcGGT1 and AcGGT2) are predicted to function in the cytosol, while AcGGT3 is predicted to be vacuolar nih.govfrontiersin.orgresearchgate.netnih.gov. Studies in other Allium species, like garlic, have also indicated both vacuolar and non-vacuolar localization for different GGT isoforms frontiersin.orgnih.govfrontiersin.org. While some studies in other plant species like radish have detected vacuolar soluble GGT activity, earlier reports in Allium cepa and Allium sativum suggested cytosolic localization for soluble GGT activity based on its presence in soluble fractions of plant extracts tandfonline.com. Further research is needed to fully clarify the subcellular localization of all enzymes involved in the this compound biosynthetic pathway and how this compartmentalization contributes to the regulation of this compound production and breakdown.

Molecular and Cellular Mechanisms of Isoalliin Transformation and Interaction in Vitro and Ex Vivo

Alliinase-Mediated Hydrolysis of Isoalliin and Intermediate Formation

Upon mechanical damage to Allium tissues, the vacuole-localized enzyme alliinase (EC 4.4.1.4), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent C–S lyase, comes into contact with S-alk(en)ylcysteine sulfoxides, including this compound, which are typically stored in the cytosol of storage mesophyll cells. researchgate.netunina.it This cellular compartmentalization ensures that the enzymatic reaction is initiated only when the plant tissue is disrupted, serving as a defense mechanism against pests and pathogens. itjfs.comresearchgate.netnih.gov

Alliinase catalyzes the hydrolysis of this compound, involving the cleavage of the C–S bond adjacent to the chiral carbon of the sulfoxide (B87167). This reaction yields several products: a sulfenic acid, pyruvic acid, and ammonia. itjfs.comresearchgate.net In the case of this compound, the primary sulfenic acid generated is 1-propenylsulfenic acid. itjfs.comresearchgate.netwikipedia.orgtugraz.at

Generation of 1-Propenylsulfenic Acid

The alliinase-mediated cleavage of this compound specifically produces 1-propenylsulfenic acid (PSA). itjfs.comresearchgate.netwikipedia.orgtugraz.at This highly reactive intermediate is central to the subsequent formation of a diverse array of sulfur compounds. The (E)-isomer of S-(1-propenyl)-L-cysteine sulfoxide (this compound) is the precursor for the onion lachrymator, and its alliinase-mediated cleavage yields the corresponding (E)-1-propenylsulfenic acid. biorxiv.orgoup.com

Spontaneous Condensation to Isoallicin (Di-1-propenyl Thiosulfinate)

Following the enzymatic generation of 1-propenylsulfenic acid, this unstable intermediate can undergo spontaneous self-condensation. itjfs.comresearchgate.netwikipedia.orgresearchgate.net Two molecules of 1-propenylsulfenic acid react to form a thiosulfinate, specifically isoallicin (di-1-propenyl thiosulfinate). itjfs.comresearchgate.netwikipedia.orgtugraz.atresearchgate.net This non-enzymatic reaction is a significant pathway for the transformation of the sulfenic acid intermediate. itjfs.comresearchgate.net Isoallicin is recognized as a "color developer" in garlic, playing a role in the greening phenomenon observed in some preparations. itjfs.comthegoodscentscompany.com In onions, isoallicin is the major thiosulfinate derived from this compound. researchgate.netnih.govfrontiersin.org

Lachrymatory Factor Synthase (LFS) Activity on this compound Derivatives

In certain Allium species, particularly onion (Allium cepa), the pathway initiated by alliinase activity is further influenced by the enzyme lachrymatory factor synthase (LFS). itjfs.comresearchgate.netwikipedia.orgtugraz.atfrontiersin.orgthegoodscentscompany.comnih.gov LFS acts on the 1-propenylsulfenic acid intermediate, diverting it from the spontaneous condensation pathway. itjfs.comresearchgate.netwikipedia.orgtugraz.at

Enzymatic Conversion to Propanethial S-Oxide (Lachrymatory Factor)

LFS catalyzes the enzymatic conversion of 1-propenylsulfenic acid into syn-propanethial S-oxide, commonly known as the lachrymatory factor (LF). itjfs.comresearchgate.netwikipedia.orgtugraz.atbiorxiv.orgresearchgate.net This volatile compound is responsible for the tear-inducing effect experienced when cutting onions. researchgate.netresearchgate.netfrontiersin.orgcookingscienceguy.com LFS is highly substrate-specific, primarily acting on (E)-S-(1-propenyl)-L-cysteine sulfoxide (this compound) and its derived sulfenic acid. oup.com The formation of LF occurs rapidly upon tissue damage where LFS is present. cookingscienceguy.com

Competitive Pathways in Volatile Compound Formation

The presence and activity of LFS create a competitive pathway for the utilization of 1-propenylsulfenic acid. itjfs.comresearchgate.netwikipedia.orgtugraz.at The sulfenic acid intermediate can either undergo spontaneous condensation to form isoallicin and other thiosulfinates or be enzymatically converted to the lachrymatory factor by LFS. researchgate.netnih.govfrontiersin.org The relative activities and concentrations of alliinase and LFS, as well as the availability of the this compound substrate, influence the balance between these two pathways and thus the profile of volatile sulfur compounds produced. For instance, garlic, which lacks LFS activity, tends to accumulate higher levels of thiosulfinates compared to onions. researchgate.net Studies on LF-silenced onions have shown increased production of di-1-propenyl thiosulfinate, further highlighting the competitive nature of these pathways. researchgate.net

Enzymatic and Non-Enzymatic Degradation Pathways of this compound and Its Products

Beyond the initial alliinase-mediated transformation, this compound and its primary products, 1-propenylsulfenic acid, isoallicin, and propanethial S-oxide, can undergo further degradation and reactions, both enzymatic and non-enzymatic. Thiosulfinates, including isoallicin, are inherently reactive and can participate in various non-enzymatic reactions, leading to the formation of numerous other sulfur-containing compounds that contribute to the sensory attributes and bioactivities of Allium plants. itjfs.comtugraz.at These secondary reactions can yield compounds such as disulfides, trisulfides, and other complex organosulfur molecules. wikipedia.orgtugraz.atthegoodscentscompany.com For example, thiosulfinates can react with free thiols to form disulfides. tugraz.at Propanethial S-oxide itself is also unstable in water and can decompose into compounds like propanal and hydrogen sulfide (B99878), which can then react further to form additional flavor compounds. tugraz.at While alliinase activity is crucial for the initial breakdown of this compound, the subsequent fate of the intermediates is governed by a combination of enzymatic activities (like LFS) and the inherent chemical reactivity of the generated sulfenic acids and thiosulfinates. tugraz.atthegoodscentscompany.com The stability of thiosulfinates can be influenced by factors such as pH and temperature. thieme-connect.de

Role of this compound and Derivatives in Pigment Formation (e.g., Greening Phenomenon)

This compound, also known as (E)-S-(1-propenyl)cysteine sulfoxide, plays a primary role in the discoloration phenomena observed in Allium species, particularly the greening of garlic and the pinking of onion. agriculturejournals.czacs.orgagriculturejournals.cz This process is initiated when plant tissue is disrupted, such as by crushing or cutting, leading to the enzymatic cleavage of S-alk(en)ylcysteine sulfoxides by the enzyme alliinase (EC 4.4.1.4). agriculturejournals.czacs.orgagriculturejournals.czitjfs.comitjfs.comacs.org Alliinase, a pyridoxal 5'-phosphate (PLP)-dependent C–S lyase, is typically stored in the vacuole, while S-alk(en)ylcysteine sulfoxides like this compound are found in the cytosol. itjfs.comitjfs.com Cell disruption allows these components to mix, triggering the enzymatic reaction. itjfs.comitjfs.com

The alliinase-catalyzed conversion of this compound yields 1-propenyl-containing thiosulfinates, among other compounds. agriculturejournals.czacs.orgagriculturejournals.czitjfs.com These thiosulfinates are highly reactive and are considered "color developers" because they serve as the basic structure for the formation of pigment precursors. itjfs.comitjfs.comresearchgate.net In the case of garlic greening, this compound-derived 1-propenyl-containing thiosulfinates are the main contributors to this phenomenon. itjfs.comitjfs.com

The formation of pigments is a complex, multistep process involving both enzymatic and non-enzymatic reactions. agriculturejournals.czresearchgate.netresearchgate.netacs.orgnih.gov Following the enzymatic cleavage of this compound by alliinase, the resulting 1-propenyl-containing thiosulfinates subsequently react with amino acids and carbonyl compounds to produce colored pigments. agriculturejournals.czacs.orgagriculturejournals.czresearchgate.net Research suggests that the green color in garlic is not due to the production of a single green pigment but rather arises from a mixture of yellow and blue pigments. itjfs.comacs.orgnih.gov

While this compound is considered the primary precursor for greening, the alliin-derived thiosulfinate allicin (B1665233) also plays a minor but significant role in the process. itjfs.comitjfs.com The proposed mechanism involves the reaction of 1-propenyl-containing thiosulfinates with amino acids to form pyrrole (B145914) compounds, which can then link together to form dipyrroles and more complex colored molecules, including compounds related to phycocyanins. liverpool.ac.ukocr.org.uk

The presence and concentration of this compound in Allium bulbs can influence the degree of greening. Bulbs with higher this compound content have been shown to exhibit more pronounced greening. researchgate.net Storage conditions, such as low temperature, can also affect the accumulation of S-(1-propenyl)-L-cysteine sulfoxide (this compound), which is necessary for greening. researchgate.netresearchgate.net

In onions, the sulfenic acid derived from this compound (1-propenesulfenic acid) can be converted into di-1-propenyl thiosulfinate, a pigment precursor, through a non-enzymatic reaction. itjfs.comitjfs.com However, in Allium species, the enzyme lachrymatory factor synthase (LFS) can partially inhibit this step by converting 1-propenylsulfenic acid into propanthial S-oxide (lachrymatory factor). itjfs.comitjfs.com This action of LFS can divert this compound away from the pigment formation pathway, thereby inhibiting discoloration. itjfs.com

The apparent involvement of both amino and (thio)carbonyl compounds in pigment formation is reminiscent of Maillard-type reaction chemistry. agriculturejournals.cz Further research is ongoing to fully elucidate the structure of the pigments and the detailed reaction pathways involved. agriculturejournals.cz

Advanced Analytical Methodologies for Isoalliin Research

Chromatographic Separation and Quantification Techniques

Chromatography plays a crucial role in isolating isoalliin from complex mixtures and quantifying its presence. Various chromatographic methods, often coupled with sensitive detectors, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for this compound Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and profiling of this compound and other cysteine sulfoxides in Allium species. nih.govresearchgate.netacs.orgresearchgate.net RP-HPLC, utilizing reversed-phase columns, has been successfully applied for the separation of this compound, including its diastereoisomers. researchgate.netresearchgate.netresearchgate.net For instance, RP-HPLC with a porous graphitic carbon stationary phase has been optimized and validated for separating diastereoisomers of cysteine sulfoxides, including this compound. researchgate.net Another RP-HPLC method used a C18 column with water containing 0.1% formic acid as the eluent for the separation of this compound and methiin. acs.org HPLC with UV detection is commonly used for the separation and quantification of cysteine sulfoxides like alliin (B105686) and this compound. acs.orgresearchgate.netetsu.edujst.go.jpresearchgate.netmdpi.com Detection wavelengths in the range of 205 nm to 280 nm, with 210 nm often being optimal, are used for UV detection of these compounds. etsu.edujst.go.jpmdpi.com HPLC methods have been developed to determine this compound content in various Allium samples, including leek cultivars. jst.go.jpresearchgate.net

An example of HPLC conditions used for this compound analysis:

ParameterDetailSource
ColumnPorous graphitic carbon (PGC) researchgate.net
Mobile PhaseMethanol (B129727) and H₂O (2:98) with 3.6g/L NaH₂PO₄, pH 6.8 researchgate.net
DetectionUV at 337 nm (for alliin, but similar methods apply) researchgate.net

Another example using a different stationary phase:

ParameterDetailSource
ColumnHypurity Aquastar C₁₈ (2.1 × 150 mm, 5 μm) acs.org
Guard ColumnC₁₈ (2.1 × 10 mm, 5 μm) acs.org
Mobile PhaseWater with 0.1% formic acid acs.org
Flow Rate0.15 mL/min acs.org
Injection Volume20 μL acs.org
Column Temperature20 °C acs.org

HPLC analysis is also utilized in the synthesis process of this compound for the separation and purification of diastereoisomers. researchgate.netresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of this compound, offering higher sensitivity and specificity compared to HPLC with UV detection alone. benthamdirect.commdpi.comnih.govresearchgate.netacs.orgacs.orgresearchgate.netnih.govrsc.org LC-MS/MS allows for the analysis of non-volatile organosulfur compounds like this compound and its precursors. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-ESI-QqTOF, has been used to identify and quantify non-volatile organosulfur compounds, including this compound, in onions. mdpi.com

In LC-MS/MS analysis, this compound typically appears as a protonated molecule ([M+H]⁺). mdpi.comnih.govrsc.org The MS/MS fragmentation patterns provide characteristic product ions that aid in identification. mdpi.comrsc.org For this compound, a prominent product ion is observed at m/z 88.039, corresponding to the cleavage of the C-S bond and loss of the sulfoxide (B87167) group. mdpi.com Other fragment ions can also be used for identification and confirmation. rsc.org

LC-MS/MS methods have been developed for the quantitative analysis of this compound in plant materials and even in human body fluids. acs.orgresearchgate.net These methods often involve minimal sample preparation and can achieve low limits of detection. researchgate.net

Example of LC-MS/MS conditions and fragmentation data for this compound:

ParameterDetailSource
LC SystemAlliance LC system (Waters) acs.org
MS EquipmentQuattro LCZ (Waters) with Z-spray system acs.org
ColumnHypurity Aquastar C₁₈ (2.1 × 150 mm, 5 μm) with guard column acs.org
Mobile PhaseWater with 0.1% formic acid acs.org
Flow Rate0.15 mL/min acs.org
Injection Volume20 μL acs.org
Column Temperature20 °C acs.org
Ionization ModePositive ion mode (ESI) mdpi.comrsc.orgfrontiersin.org
Precursor Ion ([M+H]⁺)m/z 178.0534 (measured) rsc.org, m/z 178 nih.gov nih.govrsc.org
Product Ionm/z 88.039 (cleavage of C-S bond, loss of C₃H₆OS) mdpi.com, m/z 114.0547 rsc.org mdpi.comrsc.org

LC-MS/MS is also used for screening and identification of related substances in purified alliin, where this compound can be found as an isomer. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile organosulfur compounds, which are often formed from the enzymatic breakdown of precursors like this compound. mdpi.commdpi.comnih.govacs.orgresearchgate.net While this compound itself is non-volatile, its degradation products, such as thiosulfinates and other sulfur volatiles (e.g., disulfides and trisulfides), are amenable to GC-MS analysis. mdpi.commdpi.comnih.govunina.itresearchgate.net

Techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are employed to analyze the volatile profile of Allium samples, providing insights into the compounds derived from this compound. mdpi.comnih.govresearchgate.net Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry (DTD-GC-MS) is another approach used for analyzing volatile and semi-volatile organosulfur compounds in onions. mdpi.com

GC-MS analysis helps in identifying the complex mixture of volatile sulfur compounds responsible for the characteristic aroma and flavor of onions, which are largely derived from this compound upon tissue disruption. mdpi.comnih.govunina.it

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods provide valuable information about the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Confirmation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound and for metabolomic studies of Allium species. nih.govacs.orgresearchgate.netrsc.orgsci-hub.senih.govmdpi.commdpi.com NMR provides detailed information about the chemical environment of atoms within the this compound molecule, allowing for unambiguous structural identification. mdpi.comresearchgate.net

NMR spectroscopy, including 1D and 2D techniques (e.g., COSY, TOCSY, HSQC, HMBC), is used to assign signals and confirm the structure of isolated or synthesized this compound. researchgate.netmdpi.com Comparing observed NMR spectra or chemical shifts with reference data is crucial for identification. mdpi.com

UV-Vis Spectroscopy for Detection and Purity Assessment in Research Extracts

UV-Vis spectroscopy is used for the detection of this compound in research extracts, particularly when coupled with HPLC. acs.orgresearchgate.net While this compound itself may not have a strong chromophore, its detection is often carried out in the low UV range. etsu.edujst.go.jpmdpi.com UV-Vis detection is useful for monitoring the elution of this compound during chromatographic separation and for assessing the purity of isolated fractions by examining the UV spectrum for interfering compounds. acs.orgresearchgate.netresearchgate.netmdpi.com However, simple UV absorption-based detection can sometimes suffer from interference from co-existing components in complex samples. mdpi.com

Isotope Labeling Techniques for Biosynthetic Pathway Elucidation

Isotope labeling is a powerful technique used to investigate the biosynthetic pathways of natural products like this compound. By introducing precursors containing stable isotopes (such as ¹³C), researchers can track the incorporation of these isotopes into the target molecule and its intermediates. nih.govbeilstein-journals.org This approach helps to elucidate the sequence of enzymatic reactions and the origin of different atoms within the this compound structure. Studies utilizing radiotracers and biochemical and molecular tools have provided insights into the plausible biosynthetic route of S-alk(en)ylcysteine sulfoxides (ACSOs), including this compound, in Allium plants. researchgate.net The biosynthesis of ACSOs in Allium species is not fully understood, but research suggests that it involves the S-conjugation of cysteine in glutathione (B108866), followed by a series of modifications and enzymatic steps, including S-oxygenation, to produce compounds like alliin, this compound, and propiin. researchgate.net Untargeted metabolomics approaches combined with ¹³C labeling experiments have been used to track mass features containing sulfur and/or ¹³C from labeled precursors, providing new insights into these pathways. researchgate.net

Sample Preparation Strategies for this compound Analysis from Biological Matrices for Research

Effective sample preparation is crucial for accurate this compound analysis from complex biological matrices such as plant tissues. The goal is to efficiently extract the target analyte while minimizing degradation and interference from other compounds. slideshare.net

Extraction Methodologies (e.g., Solvent Extraction, Cryohomogenization)

Various extraction methods are employed for isolating this compound from biological samples. Solvent extraction is a common technique, often utilizing mixtures of methanol and water, sometimes acidified with hydrochloric acid, trifluoroacetic acid, or formic acid to enhance extraction efficiency and inactivate enzymes. researchgate.net For instance, a 90% methanol solution containing 0.01 N hydrochloric acid has been used for the extraction of sulfoxides and gamma-glutamyl peptides from garlic samples. researchgate.net Other solvent systems include methanol:water (50:50 v/v), ethanol:water (80:20), or methanol:chloroform:water (12:5:3 v/v/v) at low temperatures (-20 °C).

Cryohomogenization, a process involving the homogenization of frozen biological tissue, is another valuable technique. researchgate.net This method helps to rapidly disrupt cells and inactivate enzymes that can degrade this compound, thus preserving the integrity of the compound. researchgate.net A sample preparation protocol for fresh onions has been developed that combines cryohomogenization with a low-temperature quenching step to minimize the enzymatic conversion of S-alk(en)ylcysteine sulfoxides. researchgate.net

Following extraction, cleanup procedures such as solid phase extraction (SPE) using C18 cartridges or elution through cation-exchange or anion-exchange resin columns may be employed to further purify the extract before analysis. amazonaws.com

Enzyme Inactivation Protocols for Stability Preservation

Enzymatic degradation, particularly by alliinase, is a significant concern during the preparation of samples containing this compound. Alliinase catalyzes the conversion of this compound into volatile sulfur compounds, including the lachrymatory factor. researchgate.net To prevent this degradation and preserve this compound stability, enzyme inactivation protocols are essential.

Heat treatments, such as blanching, are commonly used to inactivate alliinase. itjfs.compnfs.or.kr Heating at temperatures between 70°C and 100°C for varying durations has been shown to reduce or completely abolish alliinase activity. itjfs.compnfs.or.kr For example, heating at 70°C for 10 minutes or 80°C for 1 minute can deactivate endogenous alliinase. pnfs.or.kr Complete inactivation has been reported after 15 minutes at 90°C or 30 minutes at 70°C. itjfs.com Steaming has also been used to deactivate alliinase and gamma-glutamyl transpeptidase, leading to a decrease in this compound content as it is converted to cycloalliin. pnfs.or.kr

Maintaining a low pH (below 3.0) can also contribute to alliinase inactivation. k-state.edu Additionally, storing samples at low temperatures (around -3°C) can keep the gamma-glutamyl transpeptidase enzyme, which is involved in this compound accumulation, almost inactive. itjfs.com However, refrigeration temperatures (0-12°C) should be avoided as alliinase activity can be maximal at around 4°C. itjfs.com

Chemical Synthesis Methods for this compound and Its Diastereomers for Research Standards

Chemical synthesis is vital for obtaining pure this compound and its diastereomers, which are required as reference standards for research and analytical method validation. thieme-connect.comnih.gov Naturally occurring this compound is primarily the (+)-trans isomer, also known as (R(C)R(S))-(+)-trans-S-1-propenyl-L-cysteine sulfoxide. researchgate.netnih.gov

Several synthetic routes have been developed to prepare this compound and its diastereomers. A common approach involves starting from L-cysteine. nih.govresearchgate.net S-2-propenyl-L-cysteine (deoxyalliin) is initially formed from L-cysteine and allyl bromide. nih.govresearchgate.net This compound is then isomerized to S-1-propenyl-L-cysteine (deoxythis compound) through a base-catalyzed reaction, which typically yields a mixture of cis and trans isomers. nih.govresearchgate.net These isomers can be separated using reversed-phase HPLC. nih.govresearchgate.net Oxidation of the trans form of deoxythis compound, for example with hydrogen peroxide, produces a mixture of (-)- and (+)-trans-isoalliin, which can then be separated by RP-HPLC to obtain pure (+)-trans-isoalliin. nih.govresearchgate.net The (±) diastereomers of cis-isoalliin can also be separated and purified by RP-HPLC. nih.govresearchgate.net

Another synthetic method for this compound involves a palladium-catalyzed carbon-sulfur coupling of (E)-1-bromoprop-1-ene with a cysteine derivative. researchgate.netthieme-connect.com This method has been reported to synthesize this compound as a mixture of diastereomers. thieme-connect.com

The synthesis of this compound and its diastereomers is important for providing well-characterized standards needed for the development and validation of analytical methods used in studying Allium chemistry and for breeding research aimed at modifying the composition of these compounds in crops. thieme-connect.com

Ecological and Plant Physiological Roles of Isoalliin

Isoalliin as a Component of Plant Defense Against Biotic Stressors

Allium plants have developed diverse systems to defend against biotic stresses, including genetic, biochemical, and physical defenses. frontiersin.orgnih.gov this compound serves as a key biochemical weapon in this defense arsenal. frontiersin.orgnih.gov Upon tissue damage, the enzymatic breakdown of this compound by alliinase rapidly produces defense compounds like isoallicin and the lachrymatory factor. frontiersin.orgnih.govnih.govitjfs.com This rapid production is part of an inducible defense mechanism activated by herbivory or microbial attack. frontiersin.orgnih.gov

Deterrence of Herbivory and Insect Predation

The volatile compounds derived from this compound, particularly the lachrymatory factor, are known to deter herbivores and insects. frontiersin.orgnih.govitjfs.com The tear-inducing effect of the lachrymatory factor is a distinctive feature of onions that helps repel potential predators. frontiersin.orgnih.gov Studies have shown that the release of these sulfur compounds, even from undamaged plants in some cases, can reduce herbivore visitation. frontiersin.org For instance, intercropping Allium plants with other crops has been shown to help control pests by repelling herbivorous predators. frontiersin.org

Antimicrobial Activity of this compound-Derived Compounds in Plant Protection Contexts

Isoallicin and other sulfur compounds derived from this compound exhibit antimicrobial properties that contribute to the protection of Allium plants against various pathogens. frontiersin.orgnih.gov These compounds are produced as a defense mechanism against environmental and biotic stresses, including microbial attacks. frontiersin.orgnih.gov The antimicrobial activity of Allium extracts, containing these sulfur compounds, has been demonstrated against a wide range of microorganisms, including bacteria, fungi, viruses, parasites, and nematodes. frontiersin.orgnih.gov This broad-spectrum activity highlights the importance of this compound and its derivatives in the plant's defense against microbial infections. frontiersin.orgnih.gov The production of isoallicin in intact cells through cytosolic alliinases provides a constant level of defense, while the increased production upon tissue damage by vacuolar alliinases enhances the defense against invading microorganisms. frontiersin.orgnih.gov

Influence of Environmental Factors on this compound Accumulation in Allium Plants

The accumulation of S-alk(en)ylcysteine sulfoxides (ACSOs), including this compound, in Allium plants is influenced by a variety of environmental factors. researchgate.netsmujo.id Research indicates that factors such as location, sulfur fertilization, light quality, temperature, and planting date can affect the levels of these compounds. researchgate.netresearchgate.netishs.orgoup.com For example, studies on garlic have shown that sulfur fertilization can impact alliin (B105686) content, and environmental conditions significantly affect the accumulation of alliin and this compound. researchgate.netresearchgate.netishs.org In some cases, environmental factors, particularly location, have been found to have a greater influence on this compound levels than genotype. researchgate.net Temperature can also interact with other factors, such as sucrose (B13894) concentration, to affect ACSO accumulation. ishs.org Controlled storage conditions, including temperature and atmosphere composition, can influence the enzymatic activity related to this compound breakdown and the subsequent formation of compounds responsible for discoloration. itjfs.com

Here is a table summarizing the influence of some environmental factors on ACSO accumulation based on research findings:

Environmental FactorInfluence on ACSO Accumulation (including this compound)Relevant Findings
Location/Growing EnvironmentSignificant influence, can be greater than genotype for this compound. researchgate.net Affects alliin content. researchgate.netishs.orgAlliin contents were significantly higher in Spain compared to France, correlating with higher soil sulfur. ishs.org Location accounted for approximately 60% of the total variation in alliin and this compound levels in garlic. researchgate.net
Sulfur FertilizationCan affect ACSO content. researchgate.netresearchgate.netishs.orgoup.comIncreased sulfur fertilization affected alliin content in some garlic varieties and locations. ishs.org Sulfur supply is a primary environmental factor influencing flavor compounds. researchgate.net
Light QualityCan have a large effect on ACSO content. researchgate.netishs.orgLight spectral quality had a large effect on alliin content in in vitro garlic bulbs. ishs.org
TemperatureCan interact with other factors (e.g., sucrose) to affect accumulation. researchgate.netishs.org Influences enzyme activity related to ACSO breakdown. itjfs.comTemperature did not have a large effect on alliin alone but interacted with sucrose concentration. ishs.org Cold storage can affect GGT enzyme activity, influencing alliin and this compound accumulation. itjfs.com
Planting DateCan have a significant effect on ACSO content. researchgate.netPlanting date had a significant effect on the content of alliin and this compound in garlic. researchgate.net

Genetic Variation and Distribution of this compound Across Allium Species and Cultivars

The presence and concentration of this compound and other ACSOs vary across different Allium species and even among cultivars within the same species. researchgate.netsmujo.id Genetic factors play a role in determining the type and concentration of ACSOs produced by a plant. researchgate.netsmujo.id While species can regulate the type of ACSOs, intra-specific genetic variations (different cultivars) influence their concentration. smujo.id Studies have shown significant genetic diversity among Allium species and cultivars using various genetic markers. nih.govresearchgate.net This genetic diversity contributes to the observed variations in the profiles and levels of sulfur compounds, including this compound. researchgate.netsmujo.id For instance, different garlic cultivars have shown variations in their alliin and this compound content, with some studies indicating that purple-type cultivars may have lower this compound content compared to others. researchgate.netsmujo.id The genetic makeup of a cultivar can influence its ability to uptake sulfur and channel it into the biosynthesis of flavor compounds like this compound. researchgate.net

Here is a table illustrating potential variations in this compound content across different Allium species and cultivars based on research:

Allium Species/CultivarNotes on this compound/ACSO ContentRelevant Findings
Onion (Allium cepa)This compound is a major thiosulfinate precursor. frontiersin.orgnih.govitjfs.com this compound levels vary significantly across tissues and growth stages. frontiersin.orgnih.govnih.govIsoallicin, derived from this compound, is the major thiosulfinate in onion. frontiersin.orgnih.gov Different onion tissues show distinct isoallicin production mechanisms. frontiersin.orgnih.gov
Garlic (Allium sativum)Contains this compound, though alliin is typically the most abundant ACSO. itjfs.comjmb.or.kr this compound content can increase during aging/storage. tandfonline.com Involved in garlic greening. itjfs.comitjfs.comThis compound is a precursor for "color developers" responsible for garlic greening. itjfs.comitjfs.com this compound levels were influenced by both genotype and environment. researchgate.net Purple-type cultivars may have lower this compound content. researchgate.netsmujo.id
Leek (Allium porrum)Produces S-alk(en)yl-cysteine sulfoxides. researchgate.net this compound concentration can be analyzed. rsc.orgLeek produces nonprotein sulfur amino acids derived from cysteine that are precursors of volatile thiosulfinates and disulfides. researchgate.net
Shallot (Allium cepa Aggregatum Group)Contains methiin and propiin, which are ACSOs. This compound mentioned in relation to pungency. smujo.idDifferences in methiin and propiin content observed between shallot cultivars. smujo.id High contents of ACSOs, especially methiin and this compound, are associated with high pungency in shallots. smujo.id
Chinese Chive (Allium tuberosum)Root exudates contain allicin (B1665233)/isoallicin. frontiersin.orgnih.govChinese chive root exudates showed antibacterial effects. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues in Isoalliin Studies

Application of Advanced Omics Technologies (Metabolomics, Proteomics, Transcriptomics)

Advanced omics technologies, including metabolomics, proteomics, and transcriptomics, offer powerful tools for a comprehensive understanding of isoalliin biosynthesis, metabolism, and its effects within plant systems. Metabolomics can provide detailed profiles of sulfur compounds and related metabolites in Allium species, revealing how this compound levels correlate with other metabolic changes under various conditions. Transcriptomics allows for the study of gene expression patterns associated with this compound production and the plant's response to its presence, identifying key genes involved in its pathway. wikipedia.orgwikimedia.orguni.lursc.orgnih.gov Proteomics can complement these studies by identifying and quantifying the proteins, including enzymes, involved in this compound biosynthesis and degradation. wikipedia.orgwikimedia.org Integrating data from these different omics layers can provide a systems-level view of this compound biology in Allium.

In-Depth Characterization of Novel Enzymes in this compound Metabolism

While enzymes like alliinase are known for their role in the breakdown of alliin (B105686) to allicin (B1665233), the specific enzymes involved in the biosynthesis and metabolism of this compound require further in-depth characterization. wikipedia.orgwikimedia.org Identifying and characterizing novel enzymes in the this compound metabolic pathway is crucial for understanding its regulation and potential manipulation. This includes enzymes responsible for the stereochemistry and sulfoxide (B87167) formation specific to this compound. Research in this area could involve enzyme purification, structural analysis, and functional studies to determine their precise roles and mechanisms of action.

Development of Engineered Plant Systems for Controlled this compound Production (Research Focus)

Developing engineered plant systems presents a significant research avenue for controlled this compound production. rsc.org Genetic engineering and synthetic biology techniques could be employed to modify metabolic pathways in Allium or other plant hosts to enhance this compound yield or produce it in a controlled manner. This could involve overexpression of genes encoding key enzymes in this compound biosynthesis or silencing genes involved in competing pathways or degradation. Such engineered systems could serve as sustainable sources of this compound for research or potential commercial applications.

Elucidation of Signaling Pathways Modulated by this compound in Plant Systems

The role of this compound in modulating signaling pathways within plant systems is an emerging area of research. While sulfur compounds in general are known to play roles in plant defense and signaling, the specific pathways influenced by this compound itself need to be elucidated. This could involve investigating how this compound or its metabolites interact with plant receptors, trigger downstream signaling cascades, or influence gene expression related to stress responses, growth, or development. Understanding these interactions could reveal novel biological functions of this compound in plants.

Exploring Spatiotemporal Dynamics of this compound Accumulation and Transformation in Planta

Investigating the spatiotemporal dynamics of this compound accumulation and transformation within different tissues and developmental stages of Allium plants is essential for a complete understanding of its biology. wikipedia.orgwikimedia.org Techniques such as mass spectrometry imaging and in situ analysis can provide insights into where and when this compound is synthesized, stored, and metabolized within the plant. This research can help identify the specific cellular and tissue locations of this compound metabolism and how these change throughout the plant's life cycle or in response to environmental stimuli. wikipedia.orgwikimedia.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying isoalliin in plant tissues?

  • Methodological Answer : this compound quantification typically involves High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). For example, in Allium species, bulb and leaf tissues are homogenized in methanol-water mixtures to extract sulfur-containing compounds, followed by chromatographic separation using C18 columns. Calibration curves with synthetic this compound standards are essential for accurate quantification .
  • Key Considerations : Ensure tissue-specific extraction protocols (e.g., bulb vs. leaf) to account for matrix effects. Validate methods with spike-and-recovery experiments to confirm sensitivity and specificity .

Q. How does this compound biosynthesis differ from other Allium cysteine sulfoxides (ACSOs) like alliin and methiin?

  • Methodological Answer : Biosynthetic pathways are elucidated through isotopic labeling and enzyme activity assays. This compound synthesis involves γ-glutamyl peptide intermediates (e.g., γ-glutamylcysteine) and specific sulfur transferases. Comparative studies in Allium obliquum show that this compound accumulation correlates with the expression of AfALL36 and other sulfur-metabolism genes, distinct from alliin/methiin pathways .
  • Key Considerations : Use mutant lines or gene-editing tools (e.g., CRISPR-Cas9) to knock out candidate genes and observe this compound production changes.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s degradation pathways under varying experimental conditions?

  • Methodological Answer : Degradation products (e.g., sulfenic acid, propanethial S-oxide) are transient and isomerize rapidly. Advanced techniques like hydrogen-deuterium exchange (HDX) combined with nanospray high-resolution mass spectrometry (HRMS) capture these intermediates by stabilizing reactive species in single-cell analyses .
  • Data Contradiction Analysis : Discrepancies in degradation kinetics may arise from pH, temperature, or tissue-specific enzyme activity. Replicate experiments under controlled conditions (e.g., buffered solutions at 25°C) and use kinetic modeling to reconcile conflicting results .

Q. What genomic strategies identify regulatory elements controlling this compound variation across Allium accessions?

  • Methodological Answer : Genome-wide association studies (GWAS) and selective sweep analysis in Allium fistulosum accessions reveal loci (e.g., AfGSH2, AfFMO3) under selection in high-isoalliin genotypes. RNA-seq data validate candidate genes’ expression levels .
  • Experimental Design : Phenotype 100+ accessions for this compound content, sequence genomes, and apply mixed linear models (MLMs) to associate SNPs with trait variation. Use CRISPR to validate gene function in model species like A. cepa .

Q. Why do certain Allium species lack this compound despite phylogenetic proximity to producers?

  • Methodological Answer : Comparative metabolomics and phylogenomic analysis identify gene family expansions/losses. For example, A. siculum produces homothis compound due to a divergent cysteine synthase, while A. tripedale lacks key γ-glutamyltransferases required for this compound synthesis .
  • Data Interpretation Framework : Use OrthoMCL to cluster homologous genes and CAFE5 to infer gene family evolution. Correlate gene presence/absence with this compound detection in LC-MS datasets .

Methodological Best Practices

Q. How to optimize LC-MS protocols for this compound detection in complex matrices?

  • Answer :

  • Column Choice : Use hydrophilic interaction liquid chromatography (HILIC) for polar sulfoxide separation.
  • Ionization : Electrospray ionization (ESI) in positive mode enhances this compound signal-to-noise ratios.
  • Matrix Effects : Dilute crude extracts 1:10 with acetonitrile to reduce ion suppression .

Q. What statistical approaches are recommended for this compound-related transcriptome-metabolome integration?

  • Answer : Apply weighted gene co-expression network analysis (WGCNA) to link metabolite abundance (e.g., this compound) with gene modules. Use partial least squares regression (PLSR) to identify key biosynthetic genes .

Tables for Quick Reference

Analytical Technique Application Limitations Key Evidence
HPLC-UV/VisQuantification in crude extractsLow sensitivity for trace metabolites
HDX-nanospray HRMSTransient degradation product analysisRequires specialized instrumentation
RNA-seq + GWASGene-metabolite association studiesComputationally intensive

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.